4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid
Description
4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid is a hydrazide derivative characterized by a 2-methylbenzoyl group attached to a hydrazine moiety, which is further linked to a 4-oxobutanoic acid backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and aromatic hydrophobicity from the 2-methylbenzoyl substituent.
Properties
IUPAC Name |
4-[2-(2-methylbenzoyl)hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-4-2-3-5-9(8)12(18)14-13-10(15)6-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNODSTDLPDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by its unique structure, which includes a hydrazine moiety and an oxobutanoic acid functional group, this compound has shown promise as an inhibitor of various enzymes and as an antiproliferative agent against cancer cell lines.
- Molecular Formula : C12H14N2O4
- Molar Mass : 250.25 g/mol
- Melting Point : 202-203 °C
- Boiling Point : Predicted at 577.2 °C
The biological activity of 4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid primarily stems from its ability to interact with specific molecular targets:
- Prolyl Oligopeptidase (POP) Inhibition : The compound acts as an inhibitor of POP, an enzyme involved in neuropeptide metabolism. This inhibition is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antiproliferative Effects : It has demonstrated significant antiproliferative activity against various cancer cell lines, suggesting its potential utility in cancer therapy.
Antimicrobial Activity
Research indicates that compounds similar to 4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid exhibit antimicrobial properties. The acylhydrazone moiety present in the structure is known to possess antibacterial and antifungal activities, with some derivatives showing effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity
Studies have shown that this compound does not exhibit toxicity towards normal cell lines, making it a viable candidate for further development in therapeutic applications .
Case Studies and Research Findings
- Inhibition Studies : Interaction studies have highlighted the compound's effectiveness in reducing the activity of prolyl oligopeptidase, which is essential for understanding its role in neurodegenerative pathways.
- Antiproliferative Activity : A series of experiments demonstrated that 4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid exhibited significant growth inhibition in various cancer cell lines, indicating a potential role in cancer treatment strategies.
- Comparative Analysis : In comparative studies, the biological activity of this compound was found to be comparable or superior to that of commercially available antibacterial agents .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations
Q & A
Q. How can researchers optimize the synthesis of 4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid to achieve high purity and yield?
- Methodological Answer : The synthesis typically involves multi-step procedures, starting with bromination of 2-methylphenol to form intermediates like 4-bromo-2-methylphenol. Subsequent steps include coupling with hydrazine hydrate and methyl 4-oxobutanoate under controlled conditions . Key parameters for optimization:
- Temperature : Maintain 60–80°C during hydrazine coupling to prevent decomposition.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Catalysts : Employ acid catalysts (e.g., HCl) to accelerate condensation reactions .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. What spectroscopic techniques are recommended for characterizing the hydrazino and oxobutanoic acid moieties?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify hydrazino protons (δ 8.5–9.5 ppm) and ketone groups (δ 2.5–3.0 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (C=O at ~170–180 ppm) and aromatic carbons .
- IR Spectroscopy : Detect N-H stretches (3200–3400 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do substituents on the aromatic ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -Br, -NO₂) : Increase electrophilicity of the aromatic ring, enhancing reactivity in SNAr reactions. For example, bromine at the para position directs nucleophiles to the ortho position .
- Electron-Donating Groups (e.g., -CH₃, -OCH₃) : Reduce reactivity but improve solubility in organic solvents .
- Experimental Design : Compare reaction rates using kinetic studies (UV-Vis monitoring) and DFT calculations to predict substituent effects .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s biological activity?
- Methodological Answer :
- Cross-Validation : Use multiple computational models (e.g., molecular docking, QSAR) and validate with in vitro assays (e.g., enzyme inhibition studies) .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., fluorophenyl variants) to test activity trends predicted computationally .
- Data Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify discrepancies and refine force field parameters in simulations .
Q. How can researchers design experiments to study the compound’s interaction with biological targets like enzymes?
- Methodological Answer :
- In Vitro Assays :
- Fluorescence Quenching : Monitor binding to tryptophan residues in enzymes (e.g., lysozyme) .
- Kinetic Studies : Measure IC₅₀ values for enzyme inhibition using spectrophotometric methods .
- Structural Biology : Co-crystallize the compound with target proteins (e.g., cytochrome P450) for X-ray diffraction analysis .
- Metabolic Stability : Use hepatic microsomes to assess oxidative metabolism and identify reactive metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
